molecular formula C30H48O3 B1667954 Bryonolic acid CAS No. 24480-44-2

Bryonolic acid

Cat. No. B1667954
CAS RN: 24480-44-2
M. Wt: 456.7 g/mol
InChI Key: BHVJSLPLFOAMEV-FPLINDMSSA-N
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Description

Bryononic acid is a new cucurbitane-type triterpenoids from Bryonia aspera. Protect Against N-methyl-d-Aspartate-Induced Neurotoxicity in PC12 Cells. Bryonolic acid transcriptional control of anti-inflammatory and antioxidant genes in macrophages in vitro and in vivo.

Scientific Research Applications

Biosynthesis and Production

  • Bryonolic acid is a pentacyclic triterpene primarily found in cucurbitaceous plants. Studies have shown its presence in various species and its biosynthesis in the roots of mature plants or radicles of seedlings (Cho et al., 1992).
  • Cell cultures of cucurbitaceous plants, such as Trichosanthes cucumerina L., are effective in producing substantial amounts of bryonolic acid, which has significant biological activities (Lertphadungkit et al., 2020).
  • The biosynthesis of bryonolic acid in watermelon cell cultures has been studied, revealing its formation from 2,3-oxidosqualene via isomultiflorenol and subsequent oxidations (Cho et al., 1993).

Anticancer Properties

  • Bryonolic acid exhibits potential anticancer properties by inhibiting acyl-coA: cholesterol acyl transferase (ACAT) activity in rat liver microsomes and cancer cells, thereby affecting clonogenicity and invasiveness of several cancer cell lines (Khallouki et al., 2018).

Anti-Inflammatory and Antioxidant Activities

  • Bryonolic acid reduces inflammatory mediators and induces the antioxidant protein heme oxygenase-1 (HO-1) in vitro and in vivo in an Nrf2-dependent manner (Gatbonton-Schwager et al., 2012).

Anti-Allergic Effects

  • The anti-allergic activity of bryonolic acid has been demonstrated in various types of allergies in mice. Its efficacy can be enhanced by preparing synthetic derivatives (Tabata et al., 1993).

Comprehensive Review

  • A review on bryonolic acid underscores its phytochemistry and biological activities, highlighting its potential in drug development due to its diverse biological properties, including anti-cancer, anti-inflammatory, and anti-allergic effects (Visansirikul & Lertphadungkit, 2020).

properties

CAS RN

24480-44-2

Product Name

Bryonolic acid

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(2R,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-25(2)21-9-8-20-19(28(21,5)12-11-23(25)31)10-13-30(7)22-18-27(4,24(32)33)15-14-26(22,3)16-17-29(20,30)6/h21-23,31H,8-18H2,1-7H3,(H,32,33)/t21-,22+,23-,26+,27+,28+,29+,30-/m0/s1

InChI Key

BHVJSLPLFOAMEV-FPLINDMSSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)C(=O)O

SMILES

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3beta-hydroxy-D-C-friedoolean-8-en-29-oic acid
bryonolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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